molecular formula C7H4Cl2F3N B1412101 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 1227574-28-8

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1412101
CAS No.: 1227574-28-8
M. Wt: 230.01 g/mol
InChI Key: SELCIJMUQSQJQX-UHFFFAOYSA-N
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Description

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is a derivative of pyridine, characterized by the presence of both chloro and trifluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. This process can be carried out under liquid-phase conditions, where 2-chloro-5-(chloromethyl)pyridine is chlorinated to afford the desired product . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in large-scale production .

Mechanism of Action

The mechanism of action of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in agrochemicals, where the compound can disrupt the metabolic processes of pests. In pharmaceuticals, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELCIJMUQSQJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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